molecular formula C10H10F3NO3 B1408444 Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate CAS No. 1227576-40-0

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate

Cat. No.: B1408444
CAS No.: 1227576-40-0
M. Wt: 249.19 g/mol
InChI Key: NOHATOHBYOBHTD-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is an organic compound with the molecular formula C10H10F3NO3. It is a derivative of isonicotinic acid, featuring a trifluoromethyl group and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate typically involves the esterification of 2-methoxy-3-(trifluoromethyl)isonicotinic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the ester group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate
  • Ethyl 2-methoxy-4-(trifluoromethyl)isonicotinate

Uniqueness

Ethyl 2-methoxy-3-(trifluoromethyl)isonicotinate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the compound’s performance in various applications.

Properties

IUPAC Name

ethyl 2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-4-5-14-8(16-2)7(6)10(11,12)13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHATOHBYOBHTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196844
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227576-40-0
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-3-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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